1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide
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Description
The compound 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide is a derivative of piperidine, which is a common structural motif in many pharmacologically active molecules. Piperidine derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents. Although the provided papers do not directly discuss 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related piperidine compounds.
Synthesis Analysis
The synthesis of piperidine derivatives typically involves the coupling of a piperidine moiety with various electrophiles. For instance, in the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, the process begins with the coupling of 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under controlled pH conditions in aqueous media. Subsequent substitution at the oxygen atom with different electrophiles is performed using sodium hydride and dimethyl formamide . This methodology could be adapted for the synthesis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide by choosing appropriate electrophiles and conditions tailored to introduce the fluoro and methylsulfonyl groups.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of the piperidine ring, which can be further modified with various substituents. The presence of a fluorophenyl group, as seen in the synthesis of a dopamine D4 receptor imaging agent, indicates the potential for introducing fluorine into the piperidine scaffold through electrophilic fluorination . This suggests that the molecular structure of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide would include a fluorinated aromatic ring, which could influence its binding affinity and selectivity for biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, depending on their substituents. The bioavailability of such compounds can be improved by modifications that increase stability toward metabolic enzymes, such as rat liver microsomes. For example, the introduction of cyano- and carboxamidophenylsulfonyl groups has been shown to enhance oral bioavailability and brain penetration in sulfone-based 5-HT(2A) receptor antagonists . This information could be relevant for optimizing the chemical reactions and stability of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide for potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic profile and efficacy as drugs. The antimicrobial studies of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides provide an example of how structural modifications can lead to compounds with potent inhibitory activity against various strains of bacteria and fungi . These findings underscore the importance of characterizing the physical and chemical properties of piperidine derivatives, including 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide, to assess their potential as antimicrobial agents or in other therapeutic areas.
Scientific Research Applications
Cancer Research
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide shows promise in cancer research. It has been identified as an inhibitor of Aurora kinase, a protein involved in the regulation of cell division, suggesting potential in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Enzyme Inhibition
This compound has been found to inhibit soluble epoxide hydrolase, an enzyme involved in various biological processes. This inhibition is significant in the development of therapies for diseases like hypertension and inflammation (R. Thalji et al., 2013).
Radiotracer Development
In the field of radiopharmaceuticals, derivatives of this compound have been explored for their potential as radiotracers in positron emission tomography (PET) imaging. This is particularly useful for studying CB1 cannabinoid receptors in the brain (†. R. Katoch-Rouse & A. Horti, 2003).
Antileukemic Activity
Several derivatives of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide have shown antiproliferative activity against leukemia cells, indicating potential for development as antileukemic drugs (K. Vinaya et al., 2011).
Neuroinflammation Imaging
This compound has been utilized in developing PET imaging agents for neuroinflammation, which is crucial in understanding and treating neurodegenerative diseases like Alzheimer’s (H. Lee et al., 2022).
Anti-Angiogenic Properties
New derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These properties are significant in developing anticancer agents, as they can inhibit the formation of new blood vessels in tumors and induce cytotoxic effects (Vinaya Kambappa et al., 2017).
properties
IUPAC Name |
1-(4-fluoro-2-methylsulfonylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-20(18,19)12-8-10(14)2-3-11(12)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESCEWNXAYDQRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)F)N2CCC(CC2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide |
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